2,4-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
2,4-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with dichloro groups and a thiazole ring, which is further substituted with a chlorothiophene moiety. The presence of these functional groups and heterocyclic rings imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves the condensation of 2,4-dichlorobenzoic acid with 4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-amine. This reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the desired benzamide derivative .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, can be achieved through high-throughput methods involving automated synthesis platforms. These methods often utilize solid-phase synthesis techniques and robotic systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole and thiophene rings can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different thiazole and thiophene derivatives .
Scientific Research Applications
2,4-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2,4-dichloro-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]benzamide
- **5,6-Dichloro-N-(4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)nicotinamide
Uniqueness
2,4-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to its specific substitution pattern and the presence of both thiazole and thiophene rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,4-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2OS2/c15-7-1-2-8(9(16)5-7)13(20)19-14-18-10(6-21-14)11-3-4-12(17)22-11/h1-6H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQNWXWYUGQBKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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